6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione
Description
6-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. The ethyl substituent at position 6 and the dione (two ketone) groups at positions 5 and 7 define its structural uniqueness.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-4-5(12)10-7-8-3-9-11(7)6(4)13/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
PDFGPFDXAVVNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=NC=NN2C1=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 6-ethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine-5,7-dione typically involves:
- Cyclocondensation reactions between appropriate amino-triazole derivatives and β-dicarbonyl compounds or barbituric acid derivatives.
- Multi-component reactions (MCRs) combining aromatic aldehydes, 3-amino-1,2,4-triazoles, and barbituric acid derivatives under catalytic conditions.
- Catalyst-assisted solvent-free reactions for regioselective and efficient synthesis.
Specific Synthetic Routes
Cyclocondensation of 3-Amino-1,2,4-Triazole with Barbituric Acid Derivatives
- Procedure:
A mixture of 3-amino-1H-1,2,4-triazole, 1,3-dimethyl barbituric acid (or related barbituric acid derivatives), and an aromatic aldehyde is heated under solvent-free conditions at around 100 °C in the presence of a nanocatalyst such as sulfuric acid grafted on silica-3-aminotriazole (SNP S-AT/SO_3H). - Outcome:
This one-pot multi-component reaction yields 5,9-dihydropyrimido[4,5-e]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones selectively, with high regioselectivity favoring the desired isomer. - Catalyst Role:
The nanocatalyst activates both the aldehyde and barbituric acid, facilitating condensation and cyclization without solvent, improving yield and reducing reaction time (10–15 min).
Base-Assisted Cyclocondensation with Chalcones or α-Bromoketones
- Procedure:
Partially hydrogenated 2-amino-triazolo[1,5-a]pyrimidines can be synthesized by base-assisted cyclocondensation of chalcones or α-bromoketones with 1,2,4-triazol-3-amine in an open vessel. - Outcome:
This method yields 5,7-disubstituted triazolopyrimidines, including the 6-ethyl substituted derivatives, in good yield and purity. - Advantages:
The method is practical, high-yielding, and adaptable to various substitutions on the chalcone or α-bromoketone.
Chlorination and Coupling Reactions
- Procedure:
Chlorination of carboxylic acid precursors (derived from cyclocondensation of amino-triazole esters and β-diketones) produces acyl chlorides, which can then be coupled with amines or other nucleophiles to form triazolopyrimidine derivatives. - Example:
Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione under reflux in acetic acid to yield ethyl 6-ethyl-triazolo[1,5-a]pyrimidine carboxylates, which upon chlorination and subsequent coupling afford the target compounds.
Reaction Conditions and Optimization
Mechanistic Insights
- The multi-component reaction mechanism involves initial activation of the aldehyde and barbituric acid by acidic sites on the nanocatalyst, followed by nucleophilic attack of the amino-triazole, leading to cyclization and formation of the fused triazolopyrimidine ring system.
- In base-assisted cyclocondensation , the nucleophilic amino group attacks the electrophilic α-bromoketone or chalcone, followed by intramolecular cyclization to form the heterocyclic fused ring.
- The chlorination step converts carboxylic acid to acyl chloride, enabling subsequent coupling reactions to introduce additional substituents or functional groups.
Characterization and Confirmation
- Spectroscopic methods such as ^1H NMR, ^13C NMR, IR, and Mass Spectrometry are routinely used to confirm the structure of the synthesized compounds.
- The absence of regioisomeric byproducts is confirmed by NMR analysis, indicating high selectivity of the synthetic methods.
- Elemental analysis and melting point determination support purity and identity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes like CDK2, which are involved in cell cycle regulation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Triazolopyrimidine Derivatives
The bioactivity and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations:
- Reactivity : Chlorinated analogs (e.g., 7-chloro derivatives) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas the dione groups in the target compound favor hydrogen bonding interactions .
- Solubility: Methoxy and amino substituents increase aqueous solubility compared to ethyl or phenyl groups .
Herbicidal Activity:
- Target Compound : While direct herbicidal data are unavailable, structurally related [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., compounds 8a–8f ) show potent herbicidal activity, suggesting that the dione moiety could similarly interact with plant enzymes or receptors .
- 5,7-Dimethoxy Analog : Exhibits moderate herbicidal activity, likely due to methoxy groups disrupting electron transport chains .
Enzyme Inhibition:
- α-Glucosidase Inhibition : Pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one derivatives (e.g., 6d , 6h ) show IC₅₀ values lower than acarbose, indicating that the triazolopyrimidine core is critical for binding to the enzyme’s active site .
Antiviral and Antitumor Potential:
- [1,2,3]Triazolo[4,5-d]pyrimidine-5,7-diones demonstrate antiviral activity, highlighting the importance of the dione motif in interacting with viral proteases or polymerases .
Biological Activity
6-Ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione (CAS No. 1564964-19-7) is a compound with a unique triazolo-pyrimidine structure that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activities based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 180.16 g/mol
- Structure : The compound features a triazolo ring fused to a pyrimidine ring with two carbonyl groups at positions 5 and 7.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the desired heterocyclic compound. Various methods have been reported in the literature that optimize yield and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to triazolo[1,5-a]pyrimidines. For instance:
- Influenza Virus : A related compound demonstrated significant antiviral activity by disrupting the interaction between the PA and PB1 subunits of the influenza A virus polymerase complex. The effective concentration (EC) ranged from 7 to 25 µM without cytotoxic effects up to 250 µM .
Anticonvulsant Activity
Research indicates that derivatives of this class exhibit anticonvulsant properties:
- In an evaluation using the pentylenetetrazole (PTZ) model for epilepsy, compounds similar to this compound showed ED values of approximately 31.81 mg/kg and 40.95 mg/kg for specific derivatives. These compounds acted as positive modulators of GABA receptors .
Antimycobacterial Activity
The potential for antimycobacterial activity has also been explored:
- A screening of various compounds against Mycobacterium tuberculosis identified several hits with promising activity against this pathogen .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione?
- Methodology : Use eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) in solvent mixtures (water/ethanol 1:1 v/v) under reflux or molten-state conditions (65°C). TMDP acts as a Lewis base and hydrogen-bonding catalyst, enabling high yields (85–92%) while avoiding toxic solvents. Recovery and reuse of TMDP are feasible due to its thermal stability and recyclability .
- Key Data : Reactions completed in 2–4 hours with product purity >95% (confirmed by NMR).
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Employ NMR (¹H/¹³C) to confirm substituent positions and ring fusion, mass spectrometry for molecular weight validation, and FT-IR to identify functional groups (e.g., C=O, N-H). X-ray crystallography may resolve stereochemical ambiguities .
- Example : In , melting points (205–207°C) and spectral data (e.g., C=N stretch at 1620 cm⁻¹) validated product identity.
Q. What standard assays assess the compound’s biological activity?
- Methodology :
- Antiviral : Inhibition of viral replication (e.g., influenza PA-PB1 heterodimerization via fluorescence polarization assays) .
- Antimicrobial : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations using dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthesis yields when using different catalysts or conditions?
- Methodology : Compare reaction kinetics (e.g., TMDP vs. piperidine) under varying temperatures, solvent polarities, and catalyst loadings. Use Design of Experiments (DoE) to identify critical parameters. For example, TMDP’s non-volatility and dual Lewis base sites reduce side reactions compared to piperidine, which is toxic and less stable .
- Data Analysis : Conflicting yields may arise from impurities in starting materials or solvent traces; HPLC monitoring can detect intermediates.
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Substituent modification : Introduce electron-withdrawing groups (e.g., bromo, difluoromethyl) at position 7 to enhance antiviral activity .
- Core hybridization : Fuse with coumarin or indole moieties to improve binding to biological targets (e.g., Ethyl 7-(3-hydroxyphenyl)-5-propyl derivatives showed 2.5-fold higher cytotoxicity than parent compounds) .
- Case Study : Amino-substituted derivatives (e.g., 5-amino-7-(4-bromophenyl)) exhibited enhanced solubility and activity due to hydrogen-bonding interactions .
Q. How can multi-target interactions of this compound be systematically studied?
- Methodology :
- Molecular docking : Predict binding modes with viral proteins (e.g., influenza PA subunit) or kinases using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to receptors .
- Proteomics : Identify off-target effects via affinity purification and mass spectrometry .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Methodology :
- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., cyclization steps) .
- Green chemistry : Replace ethanol/water mixtures with ionic liquids to reduce waste .
- Data : Pilot-scale runs (10–100 g) achieved 80% yield with <5% impurity using TMDP .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., stable up to 200°C) .
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. For instance, the triazole ring remains intact at pH 4–9 but hydrolyzes in strongly acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
